molecular formula C26H38N2O6P2S4 B1623894 Zilantel CAS No. 22012-72-2

Zilantel

Cat. No.: B1623894
CAS No.: 22012-72-2
M. Wt: 664.8 g/mol
InChI Key: CZPAAISSUBSIDF-ZQZMJUSDSA-N
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Description

Zilantel is a useful research compound. Its molecular formula is C26H38N2O6P2S4 and its molecular weight is 664.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Epigenetic Changes and Behavioral Studies:

    • Ratti, S., Alvarez, E. O. (2019). ZnTe administered to pregnant rats affects offspring rats' behavior, suggesting a role of ZnTe in cognitive and behavioral changes. Ratti & Alvarez, 2019.
  • Material Growth and Structural Properties:

    • Nakasu, T., et al. (2012). Investigated the growth of ZnTe epilayers on c-plane sapphire, focusing on the crystallographic property influenced by buffer layer thickness and annealing. Nakasu et al., 2012.
    • Liu, Z., et al. (2013). Fabricated high-quality ZnTe nanowires for potential applications in photodetectors, exhibiting high sensitivity and stability. Liu et al., 2013.
  • Optoelectronic Applications:

    • Singh, H., et al. (2018). Reviewed the optical, structural, and electrical properties of ZnTe thin films, highlighting their potential in solar cells and light-emitting diodes. Singh et al., 2018.
    • Watanabe, K., et al. (1997). Explored the optical properties of ZnTe and its quantum wells, confirming their suitability for optoelectronic devices. Watanabe et al., 1997.
  • Antimicrobial Activity:

    • Ghosh, S., et al. (2011). Synthesized ZnTe/dendrimer nanocomposites demonstrating antibacterial activity, indicating therapeutic potential. Ghosh et al., 2011.

Properties

IUPAC Name

(E)-1-benzylsulfanyl-1-[2-[(Z)-C-benzylsulfanyl-N-diethoxyphosphorylcarbonimidoyl]sulfanylethylsulfanyl]-N-diethoxyphosphorylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O6P2S4/c1-5-31-35(29,32-6-2)27-25(39-21-23-15-11-9-12-16-23)37-19-20-38-26(28-36(30,33-7-3)34-8-4)40-22-24-17-13-10-14-18-24/h9-18H,5-8,19-22H2,1-4H3/b27-25-,28-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPAAISSUBSIDF-ZQZMJUSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(N=C(SCCSC(=NP(=O)(OCC)OCC)SCC1=CC=CC=C1)SCC2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/N=C(\SCCS/C(=N/P(=O)(OCC)OCC)/SCC1=CC=CC=C1)/SCC2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O6P2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016599
Record name Zilantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22012-72-2
Record name Zilantel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022012722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zilantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZILANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I50276Z58E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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